Methyl 3-acetamido-4-methoxybenzoate
Description
Methyl 3-acetamido-4-methoxybenzoate: is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a methoxy group at the 4-position
Properties
IUPAC Name |
methyl 3-acetamido-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-9-6-8(11(14)16-3)4-5-10(9)15-2/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSGIMUUZCBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetamido-4-methoxybenzoate can be synthesized through several methods. One common approach involves the acylation of 3-amino-4-methoxybenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamido-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of 3-acetamido-4-methoxybenzoic acid.
Reduction: Formation of 3-amino-4-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Methyl 3-acetamido-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes.
Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 3-acetamido-4-methoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with different substitution pattern.
Methyl 3-amino-4-methoxybenzoate: Lacks the acetamido group, affecting its reactivity and applications.
Methyl 4-amino-3-methoxybenzoate: Different position of the amino group, leading to distinct chemical properties.
Uniqueness: Methyl 3-acetamido-4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 3-acetamido-4-methoxybenzoate is a compound of significant interest in biological research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
The compound features an acetamido group, which enhances its interaction with biological targets, and a methoxy group that increases lipophilicity, facilitating membrane penetration.
The mechanism of action for this compound involves:
- Enzyme Interactions : The acetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
- Receptor Binding : The compound may bind to specific receptors involved in cell growth and differentiation, affecting signaling pathways related to these processes.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Cytotoxic Effects
In vitro studies have indicated that this compound may exert cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique biological properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-acetamido-2-methoxybenzoate | Different substitution pattern | Moderate antimicrobial activity |
| Methyl 3-amino-4-methoxybenzoate | Lacks the acetamido group | Lower reactivity |
| Methyl 4-amino-3-methoxybenzoate | Different amino group position | Distinct chemical properties |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various benzoate derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent.
- Insect Repellency : In a study focused on insect repellents, methyl benzoate analogs were tested for their effectiveness against bed bugs. While specific data on this compound was not provided, the overall findings suggest that similar compounds can be effective repellents against resistant strains of pests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
